molecular formula C11H12O7 B11465718 (4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)(hydroxy)acetic acid

Cat. No.: B11465718
M. Wt: 256.21 g/mol
InChI Key: FUQKVKJYEVGPFY-UHFFFAOYSA-N
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Description

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with methoxy groups and a hydroxyacetic acid moiety. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation of the hydroxyl groups on the benzodioxole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Hydroxyacetic Acid Moiety: The final step involves the reaction of the methoxy-substituted benzodioxole with glyoxylic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyethanol.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid can be compared with other similar compounds such as:

    3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of hydroxyacetic acid.

    1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Contains a propanamine group instead of hydroxyacetic acid.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Indole derivatives with benzodioxole moiety, used in anticancer research.

The uniqueness of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid lies in its specific substitution pattern and the presence of the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O7

Molecular Weight

256.21 g/mol

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H12O7/c1-15-6-3-5(7(12)11(13)14)8(16-2)10-9(6)17-4-18-10/h3,7,12H,4H2,1-2H3,(H,13,14)

InChI Key

FUQKVKJYEVGPFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(C(=O)O)O)OC)OCO2

Origin of Product

United States

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